molecular formula C13H12N2O B8634007 3-(4-oxobutyl)-1H-indole-5-carbonitrile

3-(4-oxobutyl)-1H-indole-5-carbonitrile

Cat. No.: B8634007
M. Wt: 212.25 g/mol
InChI Key: KAMHFQOKYXEWST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-oxobutyl)-1H-indole-5-carbonitrile is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(4-oxobutyl)-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H12N2O/c14-8-10-4-5-13-12(7-10)11(9-15-13)3-1-2-6-16/h4-7,9,15H,1-3H2

InChI Key

KAMHFQOKYXEWST-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)CCCC=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to another synthetic process described in US'916 patent, vilazodone is prepared by reacting 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile with sulfur trioxide/pyridine complex in dimethylsulfoxide to produce a reaction mass, followed by customary work up and then concentrating the resulting mass to produce an oily residue. The resulting residue is then chromatographed on silica gel using a mixture of dichloromethane and methyl tert-butyl ether to produce 3-(4-oxobutyl)-1H-indole-5-carbonitrile. The oxobutyl compound is reacted with 5-(1-piperazinyl)benzofuran-2-carboxamide in the presence of sodium cyanoborohydride to produce vilazodone free base, which is further treated with aqueous hydrochloric acid to produce vilazodone hydrochloride.
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Synthesis routes and methods II

Procedure details

18 g of 3-(4-hydroxybutyl)-1H-indole-5-carbonitrile and 34 ml of triethylamine are dissolved in 300 ml of dichloromethane and cooled to about 0° C. in an ice/methanol bath. A solution of 39 g of sulfur trioxide/pyridine complex and 140 ml of dimethyl sulfoxide is subsequently metered in at 2 to 5° C. The mixture is stirred at 2 to 3° C. for approximately a further 20 min., then the reaction solution is warmed to 22-23° C. (room temperature) over the course of 2 hrs. The reaction mixture is diluted by addition of a further 200 ml of dichloromethane and then extracted with water, 10% citric acid solution and 10% sodium chloride solution. The organic phase is concentrated to an oily residue in vacuo, then chromatographed on silica gel using a mixture of dichloromethane and MTB ether.
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